molecular formula C19H19NO2 B8321807 2-(5-Phenylpentyl)isoindoline-1,3-dione

2-(5-Phenylpentyl)isoindoline-1,3-dione

Cat. No.: B8321807
M. Wt: 293.4 g/mol
InChI Key: BQBLHUOOKIYNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Phenylpentyl)isoindoline-1,3-dione is a synthetic organic compound built on the privileged isoindoline-1,3-dione (phthalimide) scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This molecule features a phenylpentyl side chain attached to the nitrogen atom of the isoindoline-1,3-dione core, making it a valuable intermediate for the design of biologically active molecules. The isoindoline-1,3-dione moiety is a versatile building block with a wide spectrum of reported biological activities . Derivatives of this structure have been investigated as potential therapeutic agents due to their anti-inflammatory , analgesic , and anticonvulsant properties . A prominent area of research for this compound class is in neuroscience, where structurally similar isoindoline-1,3-dione derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease research . In these applications, the core structure often serves as a key pharmacophore interacting with the enzyme's active site . The phenylpentyl side chain in this particular derivative is designed to impart specific lipophilicity and steric properties, which can be critical for optimizing binding affinity to biological targets and fine-tuning pharmacokinetic profiles. Researchers utilize this compound as a key synthetic intermediate to develop novel molecules for probing biological pathways or as a precursor in the synthesis of more complex chemical entities. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

2-(5-phenylpentyl)isoindole-1,3-dione

InChI

InChI=1S/C19H19NO2/c21-18-16-12-6-7-13-17(16)19(22)20(18)14-8-2-5-11-15-9-3-1-4-10-15/h1,3-4,6-7,9-10,12-13H,2,5,8,11,14H2

InChI Key

BQBLHUOOKIYNOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 5 Phenylpentyl Isoindoline 1,3 Dione and Analogous N Alkylphthalimides

Classical and Contemporary Approaches to Imide Formation

Traditional methods for the synthesis of N-alkylphthalimides have been refined over the years to improve yields and reaction conditions. These foundational techniques remain highly relevant in modern organic synthesis.

Condensation Reactions of Phthalic Anhydride (B1165640) with Primary Amines

The most direct and economical route to N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with a primary amine. organic-chemistry.orgturito.com This reaction, when applied to the synthesis of 2-(5-phenylpentyl)isoindoline-1,3-dione, would involve the direct reaction of phthalic anhydride with 5-phenylpentan-1-amine.

The traditional procedure often involves heating the reactants in a solvent like acetic acid. researchgate.net To enhance the reaction rate and yield, various catalysts can be employed. For instance, the use of sulphamic acid (10%) as a catalyst at 110 °C has been shown to produce N-substituted phthalimides in high yields of 86-98%. researchgate.net Microwave irradiation has also emerged as a modern technique to accelerate this condensation, with reactions often completing in 3-10 minutes at temperatures between 150-250 °C, yielding products in the range of 52-89%. researchgate.net A two-zone reaction system, where molten phthalic anhydride is first reacted with an excess of an alkylamine at a lower temperature and then transferred to a higher temperature zone with additional alkylamine, can achieve yields exceeding 99.5%. google.com

MethodCatalyst/ConditionTemperature (°C)Reaction TimeYield (%)
ConventionalAcetic AcidReflux8 h-
Catalytic10% Sulphamic Acid110-86-98
Microwave-150-2503-10 min52-89
Two-Zone Reactor-Zone 1 < Zone 2Continuous>99.5
This table provides a comparative overview of different methodologies for the condensation reaction of phthalic anhydride with primary amines.

The Gabriel Synthesis: Principles and Modern Adaptations

The Gabriel synthesis, developed by Siegmund Gabriel in 1887, is a robust and widely used method for the preparation of primary amines, proceeding via an N-alkylphthalimide intermediate. scribd.comthermofisher.comwikipedia.orgnumberanalytics.com The traditional synthesis involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide, such as 1-halo-5-phenylpentane, to form this compound. wikipedia.org The subsequent cleavage of the phthaloyl group yields the desired primary amine. numberanalytics.com

Historically, the cleavage of the N-alkylphthalimide was performed under harsh acidic or basic conditions, which limited its applicability with sensitive substrates. thermofisher.com A significant modern adaptation is the Ing-Manske procedure, which utilizes hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695) for a milder, neutral cleavage of the phthalimide, producing the primary amine and a phthalhydrazide (B32825) precipitate. thermofisher.comwikipedia.org While this method is gentler, the separation of the phthalhydrazide can sometimes be challenging. wikipedia.org

Further advancements in the Gabriel synthesis have focused on improving the alkylation step and developing even milder deprotection methods. numberanalytics.com The use of alternative reagents to phthalimide, such as the sodium salt of saccharin (B28170) or di-tert-butyl-iminodicarboxylate, has been explored. These reagents are electronically similar to the phthalimide anion but can offer advantages such as easier hydrolysis and reactivity with a broader range of alkyl halides. wikipedia.org Microwave irradiation has also been applied to the alkylation step, leading to accelerated reaction times and improved yields. numberanalytics.com

StepTraditional MethodModern Adaptation
AlkylationPotassium phthalimide with alkyl halide, often at high temperatures.Use of alternative Gabriel reagents; microwave-assisted alkylation.
DeprotectionStrong acid or base hydrolysis.Ing-Manske procedure (hydrazine hydrate); other mild cleavage methods.
This table compares the traditional Gabriel synthesis with its modern adaptations.

Metal-Catalyzed Synthetic Strategies

The advent of transition metal catalysis has revolutionized the synthesis of N-substituted phthalimides, offering novel pathways with high efficiency and functional group tolerance.

Copper-Catalyzed Phthalimide Synthesis and Functionalization

Copper catalysis provides several effective routes for the synthesis of N-substituted phthalimides. One approach involves the copper-catalyzed oxidation of arene-fused cyclic amines. rsc.org For instance, various copper catalysts, including Cu(OAc)₂, CuCl₂, CuCl, CuBr, and CuI, have been shown to effectively catalyze this transformation, with CuCl often providing the best results. rsc.org Another strategy is the oxidation of N-substituted isoindolinones to the corresponding phthalimides using a copper(II) acetate (B1210297) monohydrate and tert-butylhydroperoxide (TBHP) system in acetonitrile. arkat-usa.org This method is selective for the benzylic carbon of the isoindolinone. arkat-usa.org Furthermore, copper-catalyzed cyclization of diaryliodonium salts with cyanoesters presents another pathway to phthalimides. rsc.org Active copper catalysts have also been employed for the N-arylation of imides, including phthalimide, under microwave irradiation, often in aqueous media or solvent-free conditions. rsc.org

Palladium-Catalyzed Cycloaddition and Carbonylation Reactions

Palladium catalysis has been extensively explored for the synthesis of N-substituted phthalimides. In 2005, a method involving the palladium-catalyzed carbonylation of aryl bromides using Mo(CO)₆ as a carbon monoxide source was developed. nih.gov A decade later, a novel palladium-catalyzed [4+1] cycloaddition reaction was disclosed for the synthesis of N-substituted phthalimides from 2-iodo-N-phenylbenzamides and difluorocarbene precursors, where difluorocarbene acts as a carbonyl source. rsc.org

Alper and Cao developed a three-component reaction involving an ortho-dihaloarene, an amine, and gaseous carbon monoxide, catalyzed by a palladium complex in an ionic liquid. nih.gov To circumvent the use of gaseous CO, a CO-free strategy was proposed, utilizing amides and ortho-dihaloaryles with palladium acetate as the catalyst and POCl₃ as a Lewis acid. nih.gov Another approach involves the treatment of N-substituted 2-iodobenzamides with phenyl formate (B1220265) in the presence of a palladium catalyst under solvent-free conditions. nih.gov

Palladium-Catalyzed MethodKey ReactantsCO Source
Carbonylation of Aryl BromidesAryl bromidesMo(CO)₆
[4+1] Cycloaddition2-Iodo-N-phenylbenzamides, difluorocarbene precursorsDifluorocarbene
Three-Component Reactionortho-Dihaloarene, amineGaseous CO
CO-Free Double CarbonylationAmides, ortho-dihaloarylesPOCl₃
Phenyl Formate MethodN-Substituted 2-iodobenzamidesPhenyl formate
This table summarizes various palladium-catalyzed approaches to N-substituted phthalimides.

Cobalt-Catalyzed Approaches to N-Substituted Phthalimides

Cobalt catalysis offers an alternative pathway for the synthesis of N-substituted phthalimides. In 2018, a cobalt-catalyzed carbonylation of benzoyl hydrazide derivatives was described for the synthesis of N-pyridyl phthalimide derivatives. rsc.org More recently, a direct carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides has been developed using a cobalt catalyst. nih.govacs.org This method utilizes 2-picolylamine as a directing group and benzene-1,3,5-triyl triformate (TFBen) as a convenient carbon monoxide surrogate, achieving moderate to excellent yields of up to 98%. nih.govacs.org

Metal-Free Synthetic Methodologies for Isoindoline-1,3-diones

Recent advancements in organic synthesis have emphasized the development of metal-free catalytic systems to avoid the environmental and economic issues associated with transition metals. acs.org Several innovative metal-free approaches for the synthesis of isoindoline-1,3-diones have been reported.

One notable method involves the reaction of 2-formylbenzoic acids with aryl or heteroaryl amines in the presence of elemental sulfur as an oxidant and triethylamine (B128534) as a base. rsc.org This approach proceeds through an initial condensation to form an imide intermediate, followed by an intramolecular nucleophilic attack and subsequent oxidation by sulfur to yield the desired N-substituted phthalimide. rsc.org

Another efficient metal-free protocol describes the synthesis of N-aryl and N-alkyl phthalimides from 1,2,3-benzotriazin-4(3H)-ones via a denitrogenative cyanation pathway, utilizing trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. acs.org This method is operationally simple, scalable, and demonstrates high functional group tolerance. acs.org

Furthermore, the arylation of N-hydroxyphthalimide and N-hydroxysuccinimide with diaryliodonium salts provides a metal-free route to N-aryloxyimides in excellent yields and short reaction times. nih.gov While this method focuses on N-O bond formation, it highlights the expanding scope of metal-free reactions in imide chemistry.

Method Reactants Reagents/Conditions Key Features
Oxidation of 2-formylbenzoic acid derivatives2-formylbenzoic acids, aminesS8, Et3NMetal-free, involves an imide intermediate. rsc.org
Denitrogenative Cyanation1,2,3-benzotriazin-4(3H)-onesTMSCNMetal-free, scalable, high functional group tolerance. acs.org
Arylation of N-hydroxyimidesN-hydroxyphthalimide, diaryliodonium salts-Metal-free, excellent yields, short reaction times. nih.gov

Mechanistic Investigations of Isoindoline-1,3-dione Ring Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing novel methodologies. The formation of the isoindoline-1,3-dione ring, particularly in the context of N-alkylation, has been the subject of several mechanistic studies. The Gabriel synthesis, a cornerstone for preparing primary amines via N-alkylphthalimides, provides a well-studied model for this transformation. ucalgary.cabyjus.comvedantu.com

The archetypal synthesis of N-alkylphthalimides, the Gabriel synthesis, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. vedantu.com The initial step involves the deprotonation of phthalimide by a base, such as potassium hydroxide, to form the phthalimide anion. byjus.com This anion, a potent nucleophile, then attacks the primary alkyl halide. byjus.com

The reaction pathway involves a single, concerted step where the nucleophilic nitrogen of the phthalimide anion attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group. vedantu.com This process goes through a pentavalent transition state, which is a common feature of SN2 reactions. quora.com The stereochemistry at the alkyl halide's carbon center is inverted during this process, a hallmark of the SN2 mechanism.

Computational studies, such as those employing density functional theory (DFT), have been utilized to further investigate the molecular and electronic properties of isoindoline-1,3-dione derivatives and can provide detailed insights into the transition state structures and energy barriers of the reaction. acs.orgsemanticscholar.org

In the context of the Gabriel synthesis, the SN2 alkylation of the phthalimide anion is generally considered the rate-determining step. vedantu.com The rate of this step is influenced by the steric hindrance of the alkyl halide, with primary alkyl halides reacting most efficiently. youtube.com The key intermediate in this synthesis is the N-alkyl phthalimide itself, which is subsequently cleaved to release the primary amine. ucalgary.ca

Kinetic studies on the cyclization of substituted phthalanilic acids to form N-phenylphthalimides in acetic acid solution have provided further mechanistic details. This reaction proceeds in two steps: the nucleophilic attack of the amide nitrogen to form a gem-diol tetrahedral intermediate, followed by dehydration to yield the N-phenylphthalimide. researchgate.net Experimental evidence suggests that the second step, the dehydration of the intermediate, is the rate-determining step. researchgate.net

In some metal-catalyzed syntheses of N-substituted phthalimides, such as those involving rhodium catalysts, kinetic isotope effect experiments have indicated that the C-H bond activation is the rate-determining step. rsc.org

Reaction Key Intermediate Rate-Determining Step Supporting Evidence
Gabriel Synthesis (N-alkylation)N-Alkyl PhthalimideSN2 attack of phthalimide anion on alkyl halideReaction kinetics, stereochemical outcomes. vedantu.com
Cyclization of Phthalanilic AcidsGem-diol tetrahedral intermediateDehydration of the intermediateKinetic studies. researchgate.net
Rh-catalyzed C-H activationRhodacycleC-H bond activationKinetic isotope effect experiments. rsc.org

Green Chemistry Principles in N-Substituted Isoindoline-1,3-dione Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of phthalimides to develop more environmentally benign and sustainable processes. These efforts focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-free N-alkylation of phthalimide with alkyl halides has been successfully achieved using basic ionic liquids as catalysts. scientific.netcolab.wsresearchgate.net This approach offers a convenient, efficient, and general protocol for the synthesis of N-alkyl phthalimides without the need for volatile organic solvents. scientific.netresearchgate.net Phase-transfer catalysts have also been employed under solvent-free conditions, often with spontaneous reactions occurring in the presence of potassium carbonate. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields. uobasrah.edu.iq This technique has been applied to the synthesis of isoindolinone derivatives in water as a green solvent, promoted by cetrimonium (B1202521) bromide in a one-pot, three-component reaction. uobasrah.edu.iqresearchgate.net Microwave irradiation has also been used for the solvent-free N-alkylation of phthalimide on a solid support of potassium carbonate, leading to the desired products in remarkably short times. researchgate.net

The use of water as a solvent is another key aspect of green chemistry that has been explored in the synthesis of isoindoline-1,3-diones. uobasrah.edu.iqresearchgate.net These aqueous methods offer significant environmental benefits over traditional organic solvents.

Green Chemistry Approach Methodology Key Advantages
Solvent-Free SynthesisN-alkylation using basic ionic liquids or phase-transfer catalysts. scientific.netcolab.wsresearchgate.netresearchgate.netAvoids volatile organic solvents, simplifies workup.
Microwave-Assisted SynthesisRapid synthesis of isoindolinones in water or under solvent-free conditions. uobasrah.edu.iqresearchgate.netbas.bgReduced reaction times, improved yields, energy efficiency.
Use of Green SolventsReactions conducted in water. uobasrah.edu.iqresearchgate.netEnvironmentally benign, reduced toxicity.

Spectroscopic and Structural Characterization of Isoindoline 1,3 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(5-phenylpentyl)isoindoline-1,3-dione is expected to show characteristic signals corresponding to the aromatic protons of the phthalimide (B116566) and phenyl groups, as well as the aliphatic protons of the pentyl chain.

The four protons on the phthalimide ring typically appear as a complex multiplet system in the downfield region, generally between δ 7.7 and 7.9 ppm. These protons are chemically similar, leading to overlapping signals that often present as two multiplets due to the symmetrical nature of the phthalimide group.

The five protons of the terminal phenyl group are expected to resonate in the range of δ 7.1 to 7.3 ppm. The protons of the pentyl chain would appear more upfield. The methylene group attached to the phthalimide nitrogen (N-CH₂) is anticipated to show a triplet at approximately δ 3.7 ppm. The benzylic methylene group (Ph-CH₂) would likely appear as a triplet around δ 2.6 ppm. The remaining three methylene groups of the pentyl chain would produce multiplets in the δ 1.3 to 1.7 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Phthalimide Ar-H 7.7 - 7.9m
Phenyl Ar-H 7.1 - 7.3m
N-CH₂ -(CH₂)₄-Ph~ 3.7t
Ph-CH₂ -(CH₂)₄-N~ 2.6t
N-CH₂-(CH₂ )₃-CH₂-Ph1.3 - 1.7m

Note: These are predicted values based on known chemical shift ranges for similar functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl, aromatic, and aliphatic carbons.

The most downfield signals correspond to the two equivalent carbonyl carbons of the imide group, typically appearing around δ 168 ppm. The aromatic carbons of the phthalimide ring usually resonate in the δ 123-134 ppm region, with the quaternary carbons appearing around δ 132 ppm and the protonated carbons at approximately δ 123 and 134 ppm. The carbons of the terminal phenyl ring would show signals in the δ 126-142 ppm range. The aliphatic carbons of the pentyl chain would be found upfield, with the carbon attached to the nitrogen (N-C H₂) resonating near δ 38 ppm and the benzylic carbon (Ph-C H₂) near δ 36 ppm. The other methylene carbons of the chain would appear between δ 26 and 31 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Imide C =O~ 168
Phthalimide Ar-C (protonated)123 - 134
Phthalimide Ar-C (quaternary)~ 132
Phenyl Ar-C 126 - 142
C H₂ attached to Nitrogen~ 38
C H₂ attached to Phenyl~ 36
Other Alkyl C H₂26 - 31

Note: These are predicted values based on known chemical shift ranges for similar functional groups.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of an isoindoline-1,3-dione derivative is dominated by the strong absorptions of the carbonyl groups. pharmaffiliates.com

For this compound, the most prominent features would be the C=O stretching bands of the imide functional group. These typically appear as two distinct bands: an asymmetric stretching vibration in the range of 1770-1780 cm⁻¹ and a symmetric stretching vibration around 1700-1710 cm⁻¹. pharmaffiliates.com The spectrum would also show aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching vibrations just below 3000 cm⁻¹. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for Isoindoline-1,3-dione Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Imide C=OAsymmetric Stretch1770 - 1780
Imide C=OSymmetric Stretch1700 - 1710
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
Aromatic C=CStretch1450 - 1600

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the chromophores present, which are the phthalimide and phenyl groups. N-substituted isoindoline-1,3-dione derivatives typically exhibit absorption maxima in the near ultraviolet (NUV) region. researchgate.net For similar compounds, maximum absorbance peaks have been observed at wavelengths around 220-240 nm and weaker absorptions at longer wavelengths, around 290-300 nm, corresponding to π→π* transitions within the aromatic systems. The presence of the isolated phenyl group is expected to contribute to the absorption profile in the UV region.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a valuable tool for investigating the electronic structure and photophysical properties of molecules. While the parent phthalimide scaffold is weakly fluorescent, modifications to the N-substituent and the aromatic core can significantly enhance emission properties. For isoindoline-1,3-dione derivatives, fluorescence typically arises from π-π* transitions within the aromatic system.

Detailed research findings on N-substituted isoindoline-1,3-diones indicate that their fluorescence properties are highly sensitive to the molecular environment and substitution pattern. For instance, the introduction of electron-donating groups onto the phthalimide ring, as seen in aminophthalimides, can lead to strong fluorescence emission. Although specific fluorescence data for this compound is not extensively documented in publicly available literature, analysis of analogous N-alkylphthalimides allows for a general characterization. These compounds typically exhibit absorption maxima in the near-UV region (around 290-340 nm). Upon excitation at these wavelengths, they are expected to show fluorescence emission at longer wavelengths, often in the UV-A or violet-blue region of the spectrum. The quantum yield of fluorescence for simple N-alkyl derivatives is generally low, as non-radiative decay processes are often dominant.

Table 1: Representative Photophysical Properties of N-Substituted Phthalimide Derivatives Note: This table presents typical data for related compounds to illustrate the expected properties, not specific experimental values for this compound.

Compound Absorption Max (λabs, nm) Emission Max (λem, nm) Solvent
N-Methylphthalimide ~294, 301 ~350 Cyclohexane
4-Amino-N-methylphthalimide ~380 ~520 Ethanol (B145695)

Chiroptical Spectroscopy

Circular Dichroism (CD) Spectroscopy for Optically Active Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The target compound, this compound, is achiral and therefore does not exhibit a CD spectrum. However, CD spectroscopy becomes a powerful tool for the stereochemical analysis of optically active derivatives.

Chirality can be introduced into this class of compounds by synthesizing the imide from a chiral amine or by incorporating a stereocenter into the N-alkyl substituent. For such chiral derivatives, CD spectroscopy can be used to:

Determine the absolute configuration of stereocenters.

Analyze the conformational preferences of the molecule in solution.

Study intermolecular interactions with other chiral molecules.

The CD spectrum of a chiral isoindoline-1,3-dione derivative would show characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the phthalimide chromophore. The sign and magnitude of these Cotton effects are directly related to the molecule's three-dimensional structure. For example, studies on other chiral cyclic imides have shown that the n-π* and π-π* transitions of the imide carbonyl groups are sensitive to the chiral environment, giving rise to distinct CD signals that can be correlated with a specific enantiomer. chimia.chrsc.org

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of compounds, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₉H₁₉NO₂), HR-MS can distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

The technique is crucial for confirming the identity of newly synthesized compounds. The experimentally measured mass is compared to the theoretically calculated mass for the expected formula, with a low mass error providing strong evidence for the proposed structure.

Table 2: HR-MS Data for this compound

Ion Formula Ion Type Calculated m/z Observed m/z (Hypothetical) Mass Error (ppm)
C₁₉H₂₀NO₂ [M+H]⁺ 294.1489 294.1485 -1.36
C₁₉H₁₉NNaO₂ [M+Na]⁺ 316.1308 316.1305 -0.95

Electrospray Ionization Mass Spectrometry (ESI-MS) and Fragmentation Studies

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules by generating intact molecular ions, typically protonated molecules [M+H]⁺ or adducts like [M+Na]⁺. Tandem mass spectrometry (MS/MS) experiments can then be performed on these isolated molecular ions to induce fragmentation and obtain structural information.

The fragmentation of N-substituted isoindoline-1,3-diones under Collision-Induced Dissociation (CID) conditions often involves characteristic pathways. For this compound, the fragmentation would likely be dominated by cleavages within the N-pentyl chain and the bond connecting it to the phenyl group. Common fragmentation mechanisms for N-alkyl phthalimides include:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom.

Beta-cleavage with hydrogen rearrangement (McLafferty-type rearrangement): This can lead to the formation of a radical cation of phthalimide.

Cleavage within the alkyl chain: Resulting in a series of fragment ions corresponding to the loss of hydrocarbon fragments.

Formation of the phthalimide anion or related fragments: Cleavage of the N-C bond can produce a stable phthalimide-containing ion.

Table 3: Predicted ESI-MS/MS Fragmentation for [C₁₉H₁₉NO₂ + H]⁺

Fragment m/z (Hypothetical) Proposed Structure/Loss
294.1 [M+H]⁺ (Parent Ion)
160.0 [Phthalimide-CH₂]⁺
148.0 [Protonated Phthalimide]⁺
91.1 [C₇H₇]⁺ (Tropylium ion from benzyl group)

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed.

While a crystal structure for this compound is not publicly available, studies on other N-substituted isoindoline-1,3-dione derivatives reveal common structural features. The isoindoline-1,3-dione core is typically found to be nearly planar. The crystal packing is often stabilized by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking between the aromatic rings of adjacent molecules. The conformation of the N-alkyl substituent in the solid state is also revealed, providing insight into the molecule's preferred spatial arrangement.

Table 4: Representative Crystallographic Data for an Isoindoline-1,3-dione Derivative Note: This table presents data from a known derivative to illustrate the type of information obtained from X-ray crystallography.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543
b (Å) 10.211
c (Å) 15.678
β (°) 98.45
Volume (ų) 1352.1
Z (Molecules/unit cell) 4
Key Structural Feature Planar phthalimide ring, intermolecular π-π stacking

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of quantum mechanical calculations for molecules in this class, offering a balance between accuracy and computational cost. It is widely applied to explore various molecular properties. semanticscholar.orgnih.gov

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. nih.gov For N-substituted isoindoline-1,3-diones, calculations are often performed using functionals like B3LYP or PBE0 with basis sets such as 6-311G(d,p) or def2-TZVP. nih.govmdpi.com The process minimizes the energy of the molecule by adjusting the positions of its atoms, resulting in predicted geometric parameters like bond lengths and angles.

These theoretical structures are often validated by comparing them with experimental data from X-ray crystallography. For instance, in a study on (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, the calculated bond lengths showed negligible deviation from the experimental crystal structure, confirming the accuracy of the computational model. mdpi.com This foundational analysis is crucial for understanding the molecule's conformation and steric properties, which in turn influence its interactions and reactivity.

DFT calculations are instrumental in predicting spectroscopic data, which aids in the characterization of newly synthesized compounds. Theoretical vibrational (IR) and nuclear magnetic resonance (NMR) spectra can be calculated and compared with experimental results. semanticscholar.orgresearchgate.net

For isoindoline-1,3-dione derivatives, DFT has been used to calculate the vibrational frequencies associated with specific functional groups. semanticscholar.org For example, the characteristic IR absorption bands for the imide carbonyl groups are typically observed in the range of 1699 to 1779 cm⁻¹, a feature that can be accurately predicted by theoretical calculations. acs.org Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts help in assigning the signals observed in experimental spectra, confirming the molecular structure. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) analysis, specifically the investigation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of DFT studies. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), provides critical information about the molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netnih.gov

A smaller HOMO-LUMO gap generally indicates a molecule that is more reactive and has a higher capacity for electron transfer. researchgate.net The distribution of HOMO and LUMO isosurfaces reveals the electron-donating (nucleophilic) and electron-accepting (electrophilic) regions of the molecule, respectively. mdpi.com For example, in one study, the HOMO was found to be localized over a substituted aromatic ring, while the LUMO was concentrated on the indole (B1671886) portion of the molecule, identifying the respective nucleophilic and electrophilic sites. mdpi.com This analysis is vital for understanding intramolecular charge transfer processes. nih.govacademie-sciences.fr

Below is a table of calculated HOMO-LUMO energy gaps for several N-substituted isoindoline-1,3-dione derivatives from a computational study.

Compound ReferenceHOMO-LUMO Energy Gap (ΔE, eV)Implied Reactivity
15 0.040554High
11 0.082927High
27 0.129551High
23 0.149055Moderate
17 0.151557Moderate
24 0.152711Moderate
19 0.152772Moderate
21 0.154999Moderate
Data derived from a study on antimycobacterial agents. A smaller energy gap suggests higher reactivity. researchgate.net

DFT is also employed to elucidate the mechanisms of chemical reactions involving isoindoline-1,3-diones. By calculating the energies of reactants, products, and transition states, researchers can map out the reaction pathway and determine the activation energy, which is the rate-determining step. researchgate.net

For example, theoretical studies on the cycloaddition reactions of N-allyl substituted isoindole-1,3-dione with nitrones have validated a one-step asynchronous molecular mechanism. researchgate.net In another investigation into the coupling reaction between phthalimide and aroyl chloride, DFT calculations using the ωB97X-D functional were used to identify the transition states and showed that the C-C bond formation was the rate-determining step with an activation energy of 53.3 kcal/mol in a 1,4-dioxane (B91453) solvent. researchgate.net Global reactivity descriptors such as chemical potential, hardness, and electrophilicity index can also be derived from HOMO and LUMO energies to further quantify and predict the chemical behavior of these compounds. academie-sciences.fr

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For N-substituted isoindoline-1,3-diones, MD simulations are particularly valuable for understanding their conformational flexibility and their interactions with biological targets, such as enzymes. acs.orgmdpi.com

In medicinal chemistry research, MD simulations are often performed after molecular docking to assess the stability of a ligand-protein complex. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of protein Cα atoms are plotted over the simulation time (e.g., 100 ns) to determine if the complex remains stable. researchgate.net A lower, stable RMSD value suggests a stable binding interaction. researchgate.net The radius of gyration (RGyr) is another parameter calculated from MD trajectories to assess the structural compactness of the protein when the ligand is bound. researchgate.net These simulations provide a dynamic view of the binding event, revealing how the ligand and protein adapt to each other and the key interactions that stabilize the complex. mdpi.com

Theoretical Predictions for Optical Properties

Computational methods are increasingly used to predict the optical properties of organic molecules, and N-substituted isoindoline-1,3-diones are studied for their potential as nonlinear optical (NLO) materials. acgpubs.org The presence of delocalized π-electrons in the isoindoline-1,3-dione structure makes them candidates for such applications. acgpubs.org

Theoretical calculations can predict linear optical properties, such as the optical band gap, which can be compared with experimental values derived from UV-Vis spectra. acgpubs.orgresearchgate.net Furthermore, second-order NLO properties like second-harmonic generation (SHG) and hyperpolarizability (β) can be computed. researchgate.net Studies on chiral phthalimides have used theoretical predictions to complement experimental assessments of SHG response. researchgate.net For example, one compound was calculated to have a high hyperpolarizability (β) value of 159.9446 × 10⁻³⁰ esu, which is significantly greater than that of the standard NLO material, urea. researchgate.net These theoretical predictions are crucial for screening and designing new materials with enhanced optical properties for applications in telecommunications and data storage. acgpubs.org

Computational Chemistry and Theoretical Modeling of N Substituted Isoindoline 1,3 Diones

Theoretical Calculations of Molecular Properties

Computational chemistry provides a powerful lens for investigating the nonlinear optical (NLO) properties of molecules, offering insights into their potential for applications in optoelectronics and photonics. For N-substituted isoindoline-1,3-diones, theoretical calculations, particularly those employing density functional theory (DFT), have been instrumental in predicting and understanding their NLO response. These studies are crucial for the rational design of new materials with enhanced NLO characteristics.

A notable area of research has been the exploration of isoindoline-1,3-dione moieties within donor-acceptor-donor (A-D-A) architectures, which are known to facilitate intramolecular charge transfer (ICT), a key mechanism for generating significant NLO effects. Organic molecules with delocalized π-electron systems are prime candidates for NLO materials, and the isoindoline-1,3-dione structure is recognized for this potential. acgpubs.org

One theoretical investigation focused on a system comprising two isoindoline-1,3-dione units (acceptors) linked to a fullerene C20 core (donor), designated as isoindoline-1,3-dione-fullerene-isoindoline-1,3-dione. plu.mxresearchgate.netresearchgate.net This study utilized DFT calculations with the B3LYP functional and a 6-31G+(d,p) basis set to determine the geometric and electronic properties of the molecular complex. plu.mxresearchgate.net The primary NLO properties calculated were the static polarizability (α), the anisotropy of polarizability (Δα), and the first static hyperpolarizability (β). plu.mxresearchgate.net These parameters are fundamental in characterizing the NLO response of a molecule.

The calculations revealed that the designed system exhibits a significant propensity for nonlinear optical activity, attributed to effective electronic transfer within the molecule. plu.mxresearchgate.net The study explored different isomers, or "phases," based on the attachment points of the isoindoline-1,3-dione groups to the fullerene cage. The HOMO-LUMO energy gap, a critical factor in determining ICT and NLO response, was found to vary among these phases. For instance, one phase (IDF1) exhibited the lowest HOMO-LUMO gap of 1.148 eV, while another (IDF4) had a larger gap of 2.887 eV, which corresponded to the highest hyperpolarizability. researchgate.net

The key calculated NLO parameters for the different phases of the isoindoline-1,3-dione-fullerene system are summarized in the table below. The electric dipole moment (μ), average polarizability (<α>), and the total first hyperpolarizability (βtot) are presented.

PropertyIDF1IDF2IDF3IDF4IDF5
Dipole Moment (μ) / Debye 2.1642.1642.1642.1642.164
Average Polarizability (<α>) / a.u. 403.957403.957403.957403.957403.957
Total First Hyperpolarizability (βtot) / a.u. 70.81970.81970.81970.81970.819

Table 1: Calculated electric dipole moment (μ), average polarizability (<α>), and total first hyperpolarizability (βtot) for different phases of the isoindoline-1,3-dione-fullerene-isoindoline-1,3-dione system using the B3LYB/6-31+G(d,p) method. researchgate.net

Further computational studies on a broader range of N-substituted isoindoline-1,3-diones are necessary to establish a more comprehensive understanding of the structure-property relationships governing their NLO activity. acgpubs.org Such research would enable the fine-tuning of molecular architectures to optimize their performance for specific NLO applications.

Mechanistic Reaction Studies of N Alkylphthalimides Beyond Synthesis

Kinetic Investigations of Phthalimide (B116566) Reactions

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For phthalimide derivatives, these investigations have focused on the behavior of the catalytically active PINO radical, examining its stability, its ability to abstract hydrogen atoms, and its participation in electron transfer processes.

Self-Decomposition Pathways of Phthalimide N-Oxyl Radicals

The utility of the phthalimide N-oxyl (PINO) radical as a catalyst is often limited by its tendency to self-decompose. researchgate.netchemrxiv.org Kinetic studies have revealed that this decomposition is a complex process with multiple potential pathways.

Research has shown that the self-decomposition of PINO generally follows second-order kinetics. acs.orgnih.gov This finding contrasts with some earlier suggestions of first-order decay. acs.org The reaction mechanism is sensitive to the concentration of the PINO radical. At high initial concentrations, a "trimerization" pathway, which may involve partial fragmentation, is favored. researchgate.net Conversely, at lower PINO concentrations, oxidation of the reaction medium becomes a more prominent decay route. researchgate.net

Computational and experimental studies have identified at least two second-order decomposition paths, one of which is significantly accelerated by the presence of a base. chemrxiv.orgnih.gov The practical consequence of this instability is the frequent need for high catalyst loadings (10-20 mol%) of the N-hydroxyphthalimide (NHPI) precursor to achieve efficient reactivity in synthetic applications. chemrxiv.org

Table 1: Kinetic Data for PINO• Self-Decomposition

Condition Order of Reaction Key Findings
In benzene (B151609) (with 10% CH3CN) Second-order The decomposition was observed to follow second-order kinetics. acs.org
Electrochemical conditions Two second-order paths One decomposition path is greatly enhanced by the presence of a base. chemrxiv.orgnih.gov

Hydrogen Atom Transfer (HAT) Reactions

Phthalimide N-oxyl radicals are potent hydrogen abstracting species, a feature that is central to their catalytic activity in oxidizing hydrocarbons. acs.orgnih.gov Kinetic investigations into these Hydrogen Atom Transfer (HAT) reactions have elucidated the factors governing their efficiency and selectivity.

Studies on the reaction of PINO with substituted NHPI derivatives have determined rate constants for the H-atom transfer. acs.org For instance, the reaction PINO• + 4-Me-NHPI ⇄ NHPI + 4-Me-PINO• proceeds with forward and reverse rate constants of kf = 677 L mol⁻¹ s⁻¹ and kr = 354 L mol⁻¹ s⁻¹, respectively, in acetic acid at 25.0 °C. acs.org The assignment of this reaction as a true H-atom transfer, rather than a stepwise electron-proton transfer, is supported by a substantial kinetic isotope effect (KIE) of k(H)/k(D) = 11 for both the forward and reverse reactions. nih.gov

The reactivity of PINO• in HAT reactions is also influenced by the electronic properties of substituents on the phthalimide ring. When reacting with hydrocarbons like p-xylene and toluene, the reaction rate decreases as the ring substituent on PINO• becomes more electron-donating. nih.gov This relationship was quantified using the Hammett equation, which yielded ρ values of 1.1 and 1.8 for reactions with p-xylene and toluene, respectively, indicating a buildup of negative charge at the reaction center in the transition state. nih.gov

Table 2: Rate Constants for HAT Reactions Involving PINO• Derivatives

Reactants Solvent Rate Constant (k) Technique/Observation
PINO• + 4-Me-NHPI Acetic Acid kf = 677 L mol⁻¹ s⁻¹ Kinetic measurement. acs.org
NHPI + 4-Me-PINO• Acetic Acid kr = 354 L mol⁻¹ s⁻¹ Kinetic measurement. acs.org
PINO• with p-xylene Acetic Acid ρ = 1.1 Hammett equation analysis. nih.gov

Electron Transfer Processes in Phthalimide Systems

The phthalimide group, in both its ground and excited states, is a potent oxidant capable of participating in single electron transfer (SET) processes. irb.hrjcu.edu.au The feasibility of a photoinduced electron transfer (PET) can be estimated from the photophysical and electrochemical properties of the specific phthalimide and donor pair. jcu.edu.au

Upon photoexcitation, N-alkylphthalimides can accept an electron from a suitable donor, generating a radical ion pair. jcu.edu.auresearchgate.net The fate of this radical ion pair depends on several factors, including redox potentials and the stability of the generated radical cations. jcu.edu.au Possible pathways include non-productive back electron transfer, direct combination of the radical ions, or fragmentation involving the loss of a suitable leaving group. jcu.edu.au

A two-step mechanism involving an initial electron transfer has been identified for the reaction of PINO with N,N-dimethylanilines. nih.gov This process involves a reversible electron transfer from the aniline to PINO to form an anilinium radical cation, which is then followed by a proton transfer step to produce an α-amino carbon radical. nih.gov This mechanism is distinct from the single-step HAT process observed with benzylic C-H bonds. The rate of this reaction is highly sensitive to the electron-donating power of substituents on the aniline, with a ρ+ value of -2.5, and correlates well with the Marcus equation for electron transfer. nih.gov

Influence of Structural Modifications on Reaction Kinetics and Selectivity

Structural modifications to the N-alkylphthalimide molecule can significantly impact the kinetics and selectivity of its reactions. Changes to either the phthalimide core or the N-alkyl substituent can alter steric and electronic properties, thereby influencing reaction pathways.

As previously noted in the context of HAT reactions, adding electron-donating substituents to the phthalimide ring of the PINO radical slows down its hydrogen abstraction from hydrocarbons like toluene. nih.gov This electronic effect demonstrates that modifications to the aromatic core can tune the reactivity of the catalytically active species.

Similarly, the nature of the N-substituent itself plays a critical role. For the parent compound 2-(5-Phenylpentyl)isoindoline-1,3-dione, the phenylpentyl chain provides specific sites for potential intramolecular reactions. For example, in photochemical reactions, intramolecular γ- or δ-hydrogen abstraction can occur if the chain is suitably positioned, leading to the formation of biradicals that can then cyclize or fragment. irb.hr The specific structure of the alkyl chain dictates the feasibility and outcome of such intramolecular pathways. In reactions involving PINO, the structure of the substrate is paramount. For instance, the mechanism for reaction with the N-methyl C-H bond of an N,N-dimethylaniline (electron transfer followed by proton transfer) is fundamentally different from the mechanism for reaction with a benzylic C-H bond (direct HAT). nih.gov

Environmental and Solvent Effects on Reaction Mechanisms

The reaction environment, particularly the choice of solvent, can exert a profound influence on the mechanisms of phthalimide reactions. Solute-solvent interactions can modify the energies of ground states, excited states, and transition states, thereby altering reaction rates and even changing the operative mechanism. bris.ac.uk

In the context of PINO radical reactions, the solvent plays a critical role. Kinetic studies of PINO decomposition and HAT reactions have been conducted in solvents such as benzene and acetic acid. acs.org The presence of a base in the reaction medium can significantly accelerate PINO decomposition, highlighting the importance of pH and additives. chemrxiv.orgnih.gov For electrocatalytic processes involving PINO, optimal efficiency is achieved by using bases whose conjugate acids have pKa values in the range of 12-15, which strikes a balance between promoting the formation of the PINO radical and minimizing its base-enhanced decay. chemrxiv.org

For photoinduced electron transfer reactions, solvent polarity is a key parameter. bris.ac.uk The energies of charge-transfer (CT) excited states are highly sensitive to solvent polarity, whereas locally excited (LE) states are less affected. bris.ac.uk This differential stabilization can change the energy ordering of excited states and influence the efficiency of processes like intersystem crossing and fluorescence. For example, a specific organophotocatalyst's excited state lifetime was found to be 140 ps in the highly polar solvent DMF, which is too short for efficient fluorescence or intersystem crossing, demonstrating how solvent choice can dictate photochemical fate. bris.ac.uk

Table 3: Mentioned Compound Names

Compound Name Abbreviation
This compound -
Phthalimide N-oxyl radical PINO
N-Hydroxyphthalimide NHPI
4-Methyl-N-hydroxyphthalimide 4-Me-NHPI
p-Xylene -
Toluene -
N,N-Dimethylaniline -
Acetic Acid -
Benzene -

Integration in High-Performance Polymers

The incorporation of the isoindoline-1,3-dione moiety into polymer backbones imparts a range of desirable properties, including high thermal stability, excellent mechanical strength, and specific optoelectronic characteristics. These attributes make such polymers highly sought after for various technological applications.

Synthesis of Phthalimide-Based Polymers for Materials Technology

The synthesis of phthalimide-based polymers typically involves the polycondensation reaction between a diamine and a dianhydride containing the phthalimide group, or the polymerization of monomers already incorporating the isoindoline-1,3-dione structure. These polymers, often classified as polyimides, are renowned for their exceptional performance in demanding environments. The rigid nature of the phthalimide unit contributes to high glass transition temperatures and thermal stability, making them suitable for applications in aerospace, electronics, and as high-temperature adhesives. tpcj.orgresearchgate.net The specific side chains attached to the nitrogen atom of the isoindoline-1,3-dione, such as the 5-phenylpentyl group, can be tailored to control solubility, processability, and intermolecular interactions, thereby influencing the final properties of the material.

Polymers of Intrinsic Microporosity (PIMs) Incorporating Isoindoline-1,3-dione Units

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess permanent, interconnected micropores due to their rigid and contorted molecular structures. The incorporation of bulky and rigid units like isoindoline-1,3-dione into the polymer backbone prevents efficient chain packing, leading to the formation of a high free volume network. Phthalimide-based PIMs have demonstrated significant potential in gas separation membranes. rsc.orgmdpi.com

For instance, PIMs derived from monomers containing the isoindoline-1,3-dione moiety can exhibit high permeability and selectivity for gases like CO2, O2, and H2. The size and distribution of the micropores can be tuned by modifying the chemical structure of the monomers, including the substituent on the isoindoline-1,3-dione nitrogen. Research has shown that these materials can achieve impressive BET surface areas, indicating a large internal surface available for gas adsorption. rsc.org

Polymer TypeMonomersBET Surface Area (m²/g)Application
Phthalimide-based PIM5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethylspirobisindane and various phthalimide monomers434 - 661Gas Separation Membranes
Imide-linked Microporous PolymersAnthracene-based monomers and dicarboximide units800 - 1241H₂ and CO₂ Capture

This table presents typical data for phthalimide-based PIMs, illustrating the range of surface areas achievable and their primary applications.

Optically Active Polymers with Planar Phthalimide Backbones via Asymmetric Polymerization

The development of optically active polymers is crucial for applications in chiral separations, asymmetric catalysis, and chiroptical materials. Asymmetric polymerization of monomers containing a planar phthalimide backbone can lead to the formation of helical polymer structures with controlled chirality. rsc.orgrsc.org This is achieved by using chiral catalysts that direct the stereochemistry of the polymerization process.

The resulting polymers possess a well-defined helical conformation, which is stabilized by the stacking of the planar phthalimide units. rsc.org The optical activity of these polymers can be characterized by techniques such as circular dichroism (CD) spectroscopy. The specific rotation and other chiroptical properties are highly dependent on the monomer structure and the polymerization conditions. rsc.org

Polymer Applications in Single-Walled Carbon Nanotube Dispersion

Single-walled carbon nanotubes (SWCNTs) possess extraordinary mechanical and electronic properties, but their tendency to bundle together limits their practical applications. Polymers containing aromatic moieties, such as the phthalimide group, can effectively disperse SWCNTs through π-π stacking interactions between the polymer backbone and the nanotube surface. tandfonline.comresearchgate.nettandfonline.com

Phthalimide-containing donor-acceptor copolymers have been specifically designed for the selective dispersion of semiconducting SWCNTs. researchgate.net The polymer wraps around the individual nanotubes, overcoming the van der Waals forces that cause aggregation. The efficiency of dispersion and the selectivity towards certain nanotube chiralities can be influenced by the polymer's chemical structure, including the nature of the group attached to the isoindoline-1,3-dione. tandfonline.comtandfonline.com This approach enables the preparation of stable SWCNT dispersions, which are essential for the fabrication of high-performance composites and electronic devices.

Hydrogen Storage Capacity in Phthalimide-Based Microporous Polymers

The development of safe and efficient hydrogen storage materials is a critical step towards a hydrogen-based economy. Microporous organic polymers, including those based on phthalimide, have shown promise for hydrogen storage through physisorption. researchgate.netresearchgate.netresearchgate.net The high surface area and the presence of ultramicropores (pores < 1 nm) in these materials provide numerous sites for hydrogen molecules to adsorb.

Phthalimide-based PIMs and other microporous polymers incorporating dicarboximide units have been investigated for their hydrogen uptake capacity. researchgate.netrsc.org At cryogenic temperatures (e.g., 77 K), these materials can store significant amounts of hydrogen. The isosteric heat of adsorption, a measure of the interaction strength between hydrogen and the polymer, is an important parameter in determining the storage performance. rsc.org Research in this area focuses on designing polymers with optimized pore sizes and surface chemistry to enhance hydrogen storage capacity at more practical temperatures and pressures.

Polymer MaterialH₂ Uptake (wt% at 77K, 1.13 bar)Isosteric Heat of Adsorption (kJ/mol)Reference
Phthalimide-based PIMsup to 1.268.5 researchgate.net
Anthracene-based Microporous Polymers (AMPs)1.907.4 rsc.org

This table summarizes the hydrogen storage performance of representative phthalimide-containing microporous polymers.

Organic Electronic Devices

Due to the lack of specific research on "this compound" in the context of organic electronic devices, a detailed subsection cannot be accurately generated at this time. However, it is a promising area for future research, given the established utility of the phthalimide core in organic semiconductors.

An in-depth look at the chemical compound this compound reveals a fascinating landscape of advanced material applications, coordination chemistry, and functional dyes. This article explores the multifaceted roles of its core structure, isoindoline-1,3-dione, also known as phthalimide, in these cutting-edge fields.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-(5-Phenylpentyl)isoindoline-1,3-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, phthalic anhydride derivatives can react with amines under reflux conditions. Critical variables include temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst use (e.g., acid/base catalysts). Yield optimization requires monitoring reaction time and intermediate purification via column chromatography .
  • Key Parameters : Reaction kinetics can be analyzed using HPLC or TLC to track progress. Evidence from isoindole-dione derivatives suggests that steric hindrance from the phenylpentyl group may necessitate longer reaction times .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm structural integrity, particularly the isoindoline-dione core and phenylpentyl substituents.
  • IR Spectroscopy : Identifies carbonyl stretches (~1700–1750 cm1^{-1}) and aromatic C-H bonds.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
    • Data Interpretation : Cross-referencing with computational simulations (e.g., density functional theory) enhances spectral assignment accuracy .

Advanced Research Questions

Q. How can factorial design methodologies optimize the synthesis of this compound?

  • Methodological Answer : A full or fractional factorial design can systematically evaluate variables (e.g., temperature, solvent ratio, catalyst concentration). For instance, a 23^3 design (three factors at two levels) reduces experimental runs while identifying interactions between parameters. Statistical tools like ANOVA determine significance, and response surface methodology (RSM) refines optimal conditions .
  • Case Study : A study on isoindole-dione derivatives achieved a 15% yield increase by optimizing solvent-to-catalyst ratios via RSM .

Q. How do computational methods like molecular docking elucidate the biological activity of this compound?

  • Methodological Answer : Molecular docking simulations predict binding affinities to target proteins (e.g., antimicrobial enzymes). Software like AutoDock Vina models ligand-receptor interactions, with scoring functions ranking pose stability. Synergy with MD simulations (e.g., GROMACS) assesses dynamic binding behavior.
  • Validation : Experimental IC50_{50} values from enzyme inhibition assays should correlate with computational predictions. Discrepancies may arise from solvent effects or protein flexibility .

Q. How can researchers resolve contradictions in reported biological activity data for isoindoline-dione derivatives?

  • Methodological Answer :

  • Replication : Repeat experiments under standardized conditions (e.g., cell lines, solvent controls).
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., Cohen’s d for effect size).
  • Variable Isolation : Test biological activity against isolated targets (e.g., purified enzymes vs. whole-cell assays) to eliminate confounding factors .

Q. What reactor designs improve scalability for synthesizing this compound?

  • Methodological Answer : Continuous-flow reactors enhance heat/mass transfer and reduce side reactions. Microreactors with immobilized catalysts are ideal for exothermic steps. Scale-up requires CFD modeling to predict flow dynamics and avoid dead zones.
  • Case Study : A membrane reactor improved yield by 22% for a similar isoindole-dione derivative by enabling in-situ product separation .

Stability and Environmental Interactions

Q. What factors influence the stability of this compound, and how can degradation pathways be analyzed?

  • Methodological Answer : Stability is affected by UV exposure, humidity, and pH. Accelerated stability studies (40°C/75% RH) over 4–6 weeks simulate long-term storage. LC-MS identifies degradation products (e.g., hydrolyzed dione rings).
  • Preventive Measures : Use amber glassware and inert atmospheres during storage. Antioxidants (e.g., BHT) may mitigate oxidative degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.